1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine
CAS No.:
Cat. No.: VC16497563
Molecular Formula: C13H19BrN2
Molecular Weight: 283.21 g/mol
* For research use only. Not for human or veterinary use.
![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine -](/images/structure/VC16497563.png)
Specification
Molecular Formula | C13H19BrN2 |
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Molecular Weight | 283.21 g/mol |
IUPAC Name | 1-[2-(4-bromophenyl)propan-2-yl]piperazine |
Standard InChI | InChI=1S/C13H19BrN2/c1-13(2,16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,15H,7-10H2,1-2H3 |
Standard InChI Key | LSTJKWHQEDARMJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C1=CC=C(C=C1)Br)N2CCNCC2 |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine reflects its branched alkyl-phenyl-piperazine architecture. The molecular formula is C₁₃H₁₉BrN₂, with a molecular weight of 283.21 g/mol (calculated using atomic masses from ). The structure comprises:
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A piperazine ring (six-membered diamine ring).
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A 1-methylethyl (isopropyl) group bonded to one nitrogen atom.
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A 4-bromophenyl group attached to the isopropyl substituent.
Spectroscopic Characterization
While spectroscopic data for this exact compound are unavailable, analogous piperazine derivatives exhibit characteristic signals:
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¹H NMR: Piperazine protons resonate at δ 2.5–3.5 ppm, while aromatic protons from the 4-bromophenyl group appear at δ 7.2–7.6 ppm as a doublet (J = 8 Hz) .
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¹³C NMR: The quaternary carbon bonded to bromine typically shows a signal near δ 120–130 ppm .
Synthetic Pathways and Optimization
Industrial-Scale Production Considerations
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Continuous Flow Reactors: Enhance yield (≥85%) and reduce reaction time compared to batch processes.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Physicochemical Properties
Experimental and Predicted Data
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C, releasing HBr (detectable via FT-IR) .
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Hydrolytic Sensitivity: Stable under acidic conditions but prone to hydrolysis in basic media (>pH 9) .
Pharmacological and Industrial Applications
Anticancer Activity
Brominated aromatic compounds often display antiproliferative effects. For example, analogs with similar substituents inhibit HeLa cell growth at IC₅₀ = 8–12 μM via apoptosis induction.
Industrial Uses
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Agrochemical Intermediates: Piperazine derivatives serve as precursors for herbicides and fungicides .
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Polymer Additives: Bromine content may act as a flame retardant in polyurethane foams .
Future Research Directions
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Synthetic Optimization: Develop catalyst-free methods using microwave irradiation.
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolite profiling.
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Structure-Activity Relationships (SAR): Modify the methylethyl group to enhance receptor affinity.
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